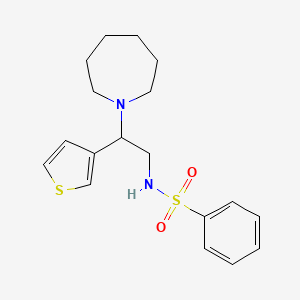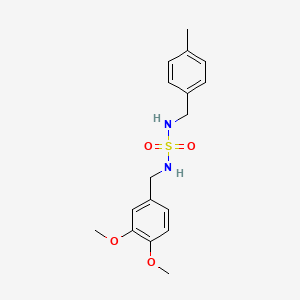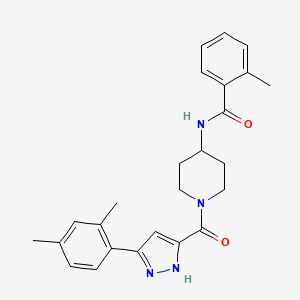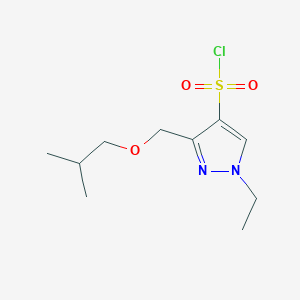
1-ethyl-3-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethyl-3-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride is a chemical compound that is widely used in scientific research. It is a sulfonyl chloride derivative of pyrazole, which has been found to have many useful properties in the laboratory.
Mechanism Of Action
The mechanism of action of 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride is not well understood. However, it is believed to act as an electrophile, reacting with nucleophiles to form covalent bonds. This property makes it a useful reagent for the synthesis of various compounds.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride. However, it has been found to have low toxicity and is not considered to be a mutagen or carcinogen.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride in lab experiments is its versatility. It can be used in the synthesis of a wide range of compounds, making it a valuable reagent for many different research applications. Additionally, it has low toxicity, making it safe to handle in the laboratory.
One limitation of using 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride is its sensitivity to air and moisture. It must be stored in a dry, air-free environment to prevent decomposition. Additionally, it can react with water to form corrosive hydrogen chloride gas, which can be dangerous if not handled properly.
Future Directions
There are many potential future directions for the use of 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride in scientific research. Some possible areas of exploration include:
- Developing new synthetic routes for the production of sulfonamide derivatives using this compound as a starting material.
- Investigating the mechanism of action of 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride to better understand its reactivity with nucleophiles.
- Exploring the potential use of this compound in the synthesis of new drugs for the treatment of various diseases.
- Investigating the potential use of this compound in catalysis and other chemical reactions.
Conclusion:
In conclusion, 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride is a valuable reagent for scientific research. It has been found to be a useful starting material for the synthesis of various compounds, and has low toxicity, making it safe to handle in the laboratory. While there is still much to be learned about the mechanism of action and potential applications of this compound, it has great potential for use in a wide range of scientific research fields.
Synthesis Methods
The synthesis of 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride involves the reaction of 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole-4-carbaldehyde with chlorosulfonic acid. The reaction takes place in the presence of anhydrous dichloromethane and triethylamine. The resulting product is then purified by column chromatography to obtain the pure compound.
Scientific Research Applications
1-ethyl-3-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride has been used in a wide range of scientific research applications. It has been found to be a useful reagent for the synthesis of various pyrazole derivatives. It has also been used in the synthesis of sulfonamides, which have been found to have antimicrobial properties. Additionally, it has been used in the synthesis of sulfonamides for the treatment of cancer.
properties
IUPAC Name |
1-ethyl-3-(2-methylpropoxymethyl)pyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN2O3S/c1-4-13-5-10(17(11,14)15)9(12-13)7-16-6-8(2)3/h5,8H,4,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDHYRELQSZOEIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)COCC(C)C)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-3-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-((4-(naphtho[2,1-d]thiazol-2-ylcarbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B3005611.png)
![Methyl 2-[6-(4-fluorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B3005613.png)
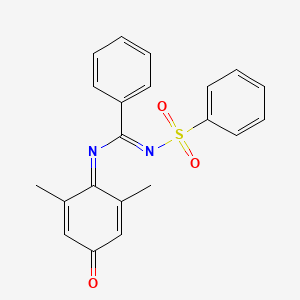

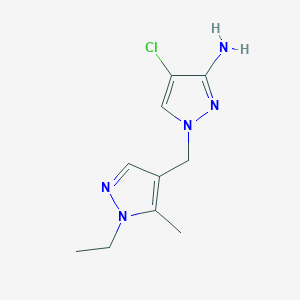
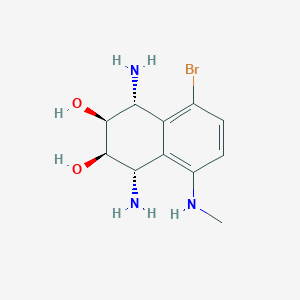
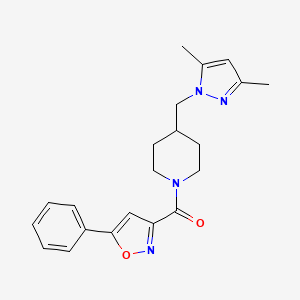
![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methoxybenzyl)acetamide](/img/structure/B3005624.png)
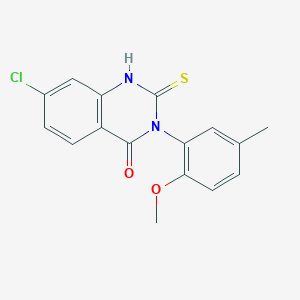
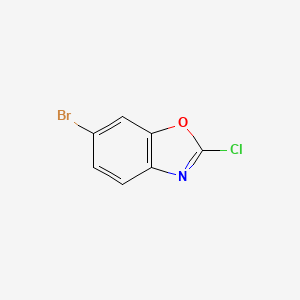
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-6-bromo-2-methyl-2H-indazole-3-carboxamide](/img/structure/B3005628.png)
